N-(Morpholinomethyl)camphorimide
Description
N-(Morpholinomethyl)camphorimide (CAS: 1687-80-5) is a bicyclic organic compound with the systematic name 1,8,8-Trimethyl-3-[(morpholin-4-yl)methyl]-3-azabicyclo[3.2.1]octane-2,4-dione. Its structure comprises a camphorimide core (3-azabicyclo[3.2.1]octane-2,4-dione) substituted at position 3 with a morpholinylmethyl group (Fig. 1). The camphorimide core features a rigid bicyclic framework with methyl groups at positions 1, 8, and 8, while the morpholinylmethyl substituent introduces a polar, nitrogen-containing heterocycle, enhancing solubility in polar solvents .
This compound is synthesized via reactions involving 1,8,8-trimethyl-3-azabicyclo[3.2.1]octane (camphorimide), o-bromopropinyldimethylamine, and sodium hydroxide, as described in derivatives of 3-azabicyclo[3.2.1]octane systems . Applications of such bicyclic compounds often include intermediates in polymer synthesis or bioactive molecule development, though specific uses for this compound require further exploration.
Properties
CAS No. |
1687-80-5 |
|---|---|
Molecular Formula |
C15H24N2O3 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
1,8,8-trimethyl-3-(morpholin-4-ylmethyl)-3-azabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C15H24N2O3/c1-14(2)11-4-5-15(14,3)13(19)17(12(11)18)10-16-6-8-20-9-7-16/h11H,4-10H2,1-3H3 |
InChI Key |
FAQZODPLYYTDRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)N(C2=O)CN3CCOCC3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Morpholinomethyl)camphorimide typically involves a Mannich reaction, where a secondary amine (morpholine) reacts with formaldehyde and camphorimide. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yields and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve scaling up the Mannich reaction using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: N-(Morpholinomethyl)camphorimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted morpholine derivatives with various functional groups.
Scientific Research Applications
N-(Morpholinomethyl)camphorimide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Industry: Utilized as a corrosion inhibitor and in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of N-(Morpholinomethyl)camphorimide involves its interaction with specific molecular targets, such as enzymes. The morpholine ring can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Structure and Substituent Effects
Key Compounds for Comparison :
3-Chloro-N-phenyl-phthalimide (Fig. 2)
Camphorimide Derivatives (e.g., dimethylacetamide-substituted analogs)
Phthalimide-Based Polymers
Table 1: Structural and Functional Comparison
Core Structure Differences
- Camphorimide vs. Phthalimide :
- The camphorimide core (bicyclo[3.2.1]) is aliphatic and rigid, contributing to thermal stability and stereochemical constraints. In contrast, phthalimide (bicyclo[2.2.2]) is aromatic, enabling π-conjugation and electronic delocalization, which enhance reactivity in polymerizable systems .
- Camphorimide derivatives exhibit lower melting points compared to aromatic phthalimides due to reduced intermolecular interactions .
Substituent Effects
- Morpholinylmethyl Group :
- Introduces polarity and basicity, improving solubility in aprotic solvents (e.g., DMF, DMSO) compared to hydrophobic substituents like phenyl or chloro groups .
- The morpholine ring’s nitrogen may participate in hydrogen bonding or coordination chemistry, broadening applications in catalysis or drug design.
- Chloro and Phenyl Groups: Electron-withdrawing chloro groups increase electrophilicity, facilitating nucleophilic substitution in polymer synthesis.
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